ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes a tert-butyl group at the N1 position, a 4-oxo moiety on the pyrimidine ring, and an ethyl benzoate ester linked via an acetamido group.
Properties
IUPAC Name |
ethyl 2-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-29-19(28)13-8-6-7-9-15(13)23-16(26)11-24-12-21-17-14(18(24)27)10-22-25(17)20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWHIKULCFKDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent findings from various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.43 g/mol
The presence of the pyrazolo[3,4-d]pyrimidine scaffold is significant due to its established role in inhibiting various biological pathways, particularly those involved in cancer cell proliferation.
Antitumor Activity
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor activity. A study evaluated several derivatives against different cancer cell lines, including HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The results indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory effects on tumor cell growth.
Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1a | HepG2 | 2.5 |
| 1d | MCF-7 | 1.74 |
| 1e | A549 | 3.0 |
| Ethyl derivative | PC-3 | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency against cancer cells .
The mechanism through which these compounds exert their antitumor effects primarily involves the inhibition of protein kinases, such as Src kinase. By blocking these kinases, the compounds interfere with signaling pathways that promote cell division and survival, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promising antimicrobial activity. A study focused on the interaction of these compounds with common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that certain derivatives not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics like ampicillin and kanamycin.
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl derivative | S. aureus | TBD |
| Ethyl derivative | E. coli | TBD |
This dual action could be particularly beneficial in treating infections in immunocompromised patients, such as those undergoing cancer therapy .
Case Studies and Clinical Implications
Several case studies have highlighted the potential clinical applications of pyrazolo[3,4-d]pyrimidines. For instance, a recent investigation into a specific derivative demonstrated significant tumor shrinkage in animal models when combined with conventional chemotherapy agents. This suggests that this compound could enhance treatment outcomes for cancer patients.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The substituent at the N1 position significantly influences bioactivity and solubility:
Key Findings :
Side Chain Modifications
The acetamido-benzoate side chain distinguishes the target compound from analogs:
Key Findings :
Fluorinated Derivatives
Fluorine substitution is common in analogs for enhanced binding and stability:
Q & A
Q. What are the limitations of using X-ray crystallography for structural elucidation of this compound, and how are they mitigated?
- Limitations : Low crystal quality due to flexible ester groups or solvent inclusion.
- Solutions : Co-crystallization with heavy atoms (e.g., bromine derivatives) or cryogenic data collection improves resolution (<0.8 Å) .
Tables for Key Data
Table 1 : Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 572.18278 | 233.8 |
| [M+Na] | 594.16472 | 245.8 |
| [M-H] | 570.16822 | 240.0 |
Table 2 : Solvent Effects on Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 62 |
| Acetone | 20.7 | 73 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
